3,7,8-Trimethoxy-1,2-dihydronaphthalene is an organic compound classified as a methoxy-substituted naphthalene derivative. It is notable for its potential applications in pharmaceuticals and organic synthesis. The compound's molecular formula is , and it has a molecular weight of 220.26 g/mol. Its structure features three methoxy groups attached to a dihydronaphthalene framework, which contributes to its chemical properties and reactivity.
3,7,8-Trimethoxy-1,2-dihydronaphthalene can be sourced from various chemical suppliers and is primarily utilized in research settings. It falls under the category of polycyclic aromatic compounds, specifically within the naphthalene derivatives group. The compound is recognized for its unique structural characteristics that facilitate various chemical reactions and biological activities.
The synthesis of 3,7,8-Trimethoxy-1,2-dihydronaphthalene can be achieved through several methods:
The reaction conditions often require careful control of temperature and pressure to maximize product yield while minimizing side reactions. Monitoring techniques such as thin-layer chromatography (TLC) are commonly used to assess reaction progress .
The molecular structure of 3,7,8-Trimethoxy-1,2-dihydronaphthalene features a naphthalene core with three methoxy groups located at the 3, 7, and 8 positions. The structural representation can be summarized as follows:
COC1=CC2=C(CC1)C(=C(C=C2)OC)OCThe compound's structural data indicates the presence of multiple functional groups that influence its reactivity and interactions with other molecules.
3,7,8-Trimethoxy-1,2-dihydronaphthalene can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For example, electron-withdrawing groups on substrates may alter yields and product distributions during oxidation processes .
The mechanism by which 3,7,8-Trimethoxy-1,2-dihydronaphthalene exerts its effects involves several pathways depending on the specific reaction context:
These mechanisms are essential for understanding how this compound interacts with biological systems or participates in synthetic transformations.
| Property | Value |
|---|---|
| CAS Number | 111819-13-7 |
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 3,7,8-trimethoxy-1,2-dihydronaphthalene |
3,7,8-Trimethoxy-1,2-dihydronaphthalene has several notable applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: